

# The Discovery of PR-104: A Hypoxia-Activated Prodrug

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PM-104**

Cat. No.: **B166058**

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia.<sup>[1]</sup> These hypoxic niches are a hallmark of cancer and are associated with resistance to conventional therapies, including radiation and chemotherapy, contributing to treatment failure and disease progression.<sup>[1]</sup> Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach designed to exploit this unique feature of the tumor microenvironment.<sup>[1]</sup> HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.<sup>[1]</sup> PR-104 is a dinitrobenzamide mustard prodrug developed to specifically target and eliminate these resistant hypoxic tumor cells.<sup>[1]</sup>

PR-104 was rationally designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo by ubiquitous phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.<sup>[1][2]</sup> The antitumor efficacy of PR-104 hinges on the subsequent reduction of PR-104A's dinitrobenzamide moiety within hypoxic cells.<sup>[2]</sup> This bioactivation cascade leads to the formation of potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which ultimately induce cell death.<sup>[2][3]</sup>

## Mechanism of Action: A Dual Activation Pathway

The activation of PR-104 is a multi-step process that can proceed via two distinct pathways, conferring activity in both hypoxic and certain normoxic conditions.

## Hypoxia-Selective One-Electron Reduction

In the severely hypoxic cores of solid tumors (typically <1% O<sub>2</sub>), PR-104A is activated by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.[3][4]

- Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[3]
- Oxygen-Sensitive Futile Cycle: Under normoxic conditions, this radical is rapidly re-oxidized back to the parent PR-104A by molecular oxygen in a futile cycle, preventing the formation of the active metabolites and conferring hypoxia selectivity.[3][5]
- Formation of Active Metabolites: In the absence of sufficient oxygen, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H.[3] PR-104H can be further reduced to the corresponding amine metabolite, PR-104M.[3]
- DNA Cross-linking: Both PR-104H and PR-104M are reactive nitrogen mustards that induce highly cytotoxic interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[1][6]

## Aerobic Two-Electron Reduction by AKR1C3

Subsequent research revealed that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][3] This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be a primary contributor to the dose-limiting myelosuppression observed in clinical trials.[1][5]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Discovery of PR-104: A Hypoxia-Activated Prodrug]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166058#pr-104-hypoxia-activated-prodrug-discovery\]](https://www.benchchem.com/product/b166058#pr-104-hypoxia-activated-prodrug-discovery)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)